molecular formula C18H18N2O2S B2868335 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide CAS No. 1207039-55-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide

Cat. No. B2868335
CAS RN: 1207039-55-1
M. Wt: 326.41
InChI Key: LYMDOALYYCCEAV-UHFFFAOYSA-N
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Description

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is a compound that falls under the category of thiophene carboxamide derivatives . These compounds have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The specific synthesis process for “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” is not explicitly mentioned in the available resources.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their wide-ranging therapeutic applications. Initially noted for neurotoxicity, certain THIQs later gained attention for their neuroprotective properties, particularly against Parkinsonism. The US FDA's approval of trabectedin, a drug for soft tissue sarcomas, underscores the significance of THIQ derivatives in cancer therapy. Moreover, THIQs are investigated for potential in treating infectious diseases like malaria, tuberculosis, and HIV. Their versatile chemical framework allows for synthesis variations, making them prime candidates for novel drug discovery in cancer and central nervous system disorders (Singh & Shah, 2017).

Radical Cyclizations in Organic Synthesis

Radical cyclization techniques, pivotal in constructing carbo- and heterocyclic compounds, leverage the unique properties of THIQ derivatives. Control over the regiochemistry of radical cyclizations, influenced by factors like reaction temperature and precursor conformation, facilitates the synthesis of physiologically active compounds. These methodologies have direct applications in developing therapeutics, showcasing the significance of THIQ scaffolds in medicinal chemistry (Ishibashi & Tamura, 2004).

Isoquinoline Derivatives and Pharmacological Importance

Isoquinoline derivatives, including THIQs, have demonstrated a broad spectrum of biological and pharmacological activities. These range from antifungal and anti-Parkinsonism to anti-tumoral and anti-diabetic effects. Their chemical diversity and biological efficacy underline the potential of isoquinoline compounds in developing low-molecular-weight inhibitors for pharmacotherapeutic applications, further emphasizing the versatility and therapeutic potential of these compounds (Danao et al., 2021).

Oxyfunctionalization of Cyclopropane Derivatives

The oxyfunctionalization of cyclopropane derivatives, a key transformation in drug development, highlights the importance of THIQs and related compounds in synthesizing cyclopropylketones. This process is critical for generating intermediates with enhanced pharmacological properties, illustrating the relevance of cyclopropane-containing compounds in the synthesis of new drugs (Sedenkova et al., 2018).

Mechanism of Action

Thiophene carboxamide derivatives, such as “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide”, have been studied for their potential antitumor activity. They are believed to inhibit cancer cell growth by inhibiting mitochondrial complex I .

Future Directions

The future directions for the study of “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their antitumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to understand their synthesis process, molecular structure, and physical and chemical properties.

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(14-6-8-23-11-14)19-16-4-3-12-5-7-20(10-15(12)9-16)18(22)13-1-2-13/h3-4,6,8-9,11,13H,1-2,5,7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMDOALYYCCEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide

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